molecular formula C10H16O2 B8657331 Ethyl 1-ethylcyclopent-3-enecarboxylate

Ethyl 1-ethylcyclopent-3-enecarboxylate

Cat. No.: B8657331
M. Wt: 168.23 g/mol
InChI Key: JGVCHZPFUDLZEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-ethylcyclopent-3-enecarboxylate is a cyclopentene derivative featuring an ethyl ester group at the carboxylate position and a second ethyl substituent at the 1-position of the cyclopentene ring. Cyclopentene-based esters are often studied for applications in organic synthesis, pharmaceuticals, and agrochemicals due to their reactive double bonds and functional group versatility .

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

ethyl 1-ethylcyclopent-3-ene-1-carboxylate

InChI

InChI=1S/C10H16O2/c1-3-10(7-5-6-8-10)9(11)12-4-2/h5-6H,3-4,7-8H2,1-2H3

InChI Key

JGVCHZPFUDLZEN-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC=CC1)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Key Structural and Functional Differences:

  • Ring Size and Strain : Cyclopentene rings (5-membered) exhibit higher ring strain than cyclohexane derivatives (e.g., Ethyl 4-hydroxycyclohexanecarboxylate), which could increase reactivity in ring-opening or addition reactions .
  • Functional Group Diversity : Brominated or aminated derivatives (e.g., Methyl 3-bromocyclopent-1-enecarboxylate) introduce electrophilic or nucleophilic sites, enabling divergent synthetic pathways compared to the purely hydrocarbon-substituted target compound .

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